REACTION_CXSMILES
|
C1(C2C=C(F)C=C[C:5]=2[C:11]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[CH:20]2[CH2:22][CH2:21]2)=O)CC1.C[Mg]Br.C1C[O:29]CC1>CCOCC>[CH:20]1([C:14]([C:13]2[CH:11]=[CH:5][C:16]([F:19])=[CH:17][CH:18]=2)([OH:29])[CH3:15])[CH2:21][CH2:22]1
|
Name
|
cyclopropyl-4-fluorophenyl ketone
|
Quantity
|
523 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=C(C=CC(=C1)F)C(=O)C1=C(C=C(C=C1)F)C1CC1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of brine (10 mL)
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (100 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with saturated NaHCO3 (100 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
Column purification (hexanes:EtOAc 9:1)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C)(O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 512 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |